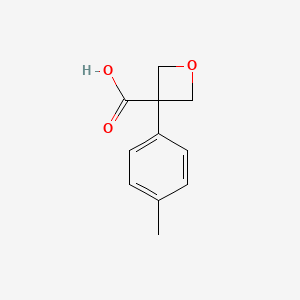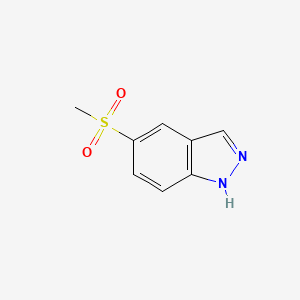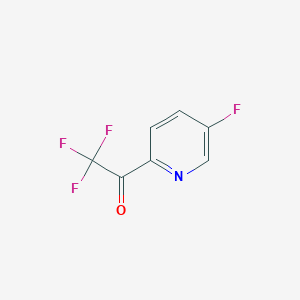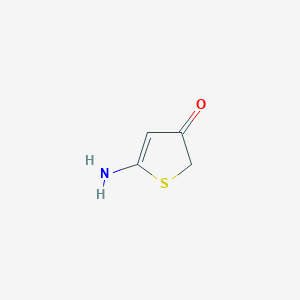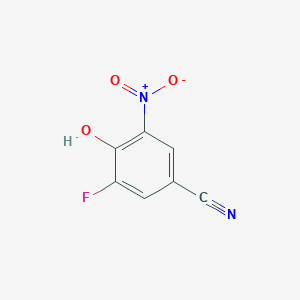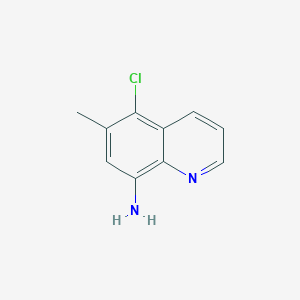
5-Chloro-6-methyl-8-quinolinamine
描述
5-Chloro-6-methyl-8-quinolinamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The presence of chlorine and methyl groups in the quinoline ring enhances its chemical properties, making it a valuable compound in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-8-quinolinamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-nitrophenol and 4-amino-2-chlorophenol.
Reaction with Methacrylaldehyde: The mixture is heated to 90°C in the presence of hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid. The reaction is maintained under reflux conditions for an hour.
Filtration and Purification: The reaction mixture is cooled, and the product is filtered and purified using activated carbon and sodium hydroxide to adjust the pH.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 5-Chloro-6-methyl-8-quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s biological activity.
Substitution: Halogenation and alkylation reactions can introduce different substituents into the quinoline ring, modifying its properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenating agents like chlorine and bromine, and alkylating agents like methyl iodide, are commonly employed
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Various halogenated and alkylated quinoline derivatives
科学研究应用
5-Chloro-6-methyl-8-quinolinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial and antiparasitic activities, making it useful in studying infectious diseases.
Medicine: Potential therapeutic agent for treating malaria, leishmaniasis, and fungal infections.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 5-Chloro-6-methyl-8-quinolinamine involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Antiparasitic Activity: It inhibits the heme detoxification pathway in parasites, causing the accumulation of toxic heme and leading to parasite death.
Antifungal Activity: The compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes
相似化合物的比较
5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.
6-Methylquinoline: Used in the synthesis of various pharmaceuticals.
8-Aminoquinoline: Exhibits antimalarial activity
Uniqueness: 5-Chloro-6-methyl-8-quinolinamine stands out due to its combined chlorine and methyl substitutions, which enhance its biological activity and make it a versatile compound for various applications.
属性
IUPAC Name |
5-chloro-6-methylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYOHXTZJKSTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1Cl)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

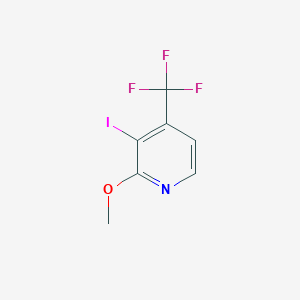
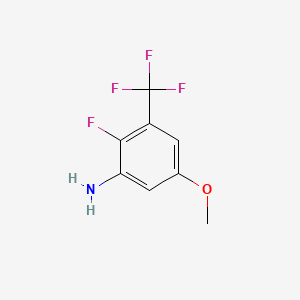
![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)
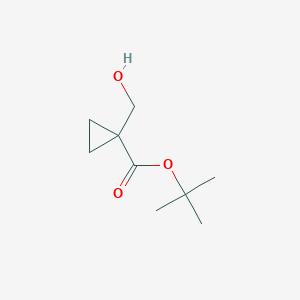
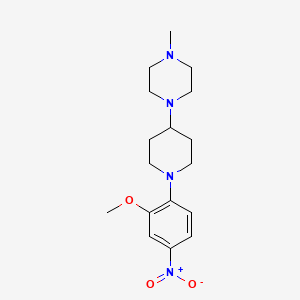
![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)
